3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethyl group, a methyl group, and an isopropyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethyl ketone with hydrazine hydrate can lead to the formation of the pyrazole ring. Subsequent alkylation reactions introduce the methyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-3-amine
- 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
The uniqueness of 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine lies in its specific substitution pattern on the pyrazole ring. This unique arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)10-9(6-8-4-5-8)13-14(3)11(10)12/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
WLDYHHCBCXOULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1CC2CC2)C)N |
Origin of Product |
United States |
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